3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Medicinal Chemistry ADME Drug Metabolism

Select 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol to replace metabolically labile tert-butyl groups with a CF₃-cyclobutyl bioisostere that cuts intrinsic clearance by 62.5%, delivers a logP of 1.8, and adds 18.7% molar volume for improved target selectivity. This rigid, conformationally constrained scaffold is a proven intermediate for PROTAC linkers, CNS-penetrant leads, and rainfast agrochemicals. Supplied as the free base or HCl salt. Inquire for bulk pricing.

Molecular Formula C5H8F3NO
Molecular Weight 155.12
CAS No. 1408278-15-8
Cat. No. B2661686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(trifluoromethyl)cyclobutan-1-ol
CAS1408278-15-8
Molecular FormulaC5H8F3NO
Molecular Weight155.12
Structural Identifiers
SMILESC1C(CC1(C(F)(F)F)O)N
InChIInChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2
InChIKeyAEVIMGJBSUCKLH-JPYJGEKTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(trifluoromethyl)cyclobutan-1-ol (CAS 1408278-15-8) | Basic Characteristics and Research-Grade Specification


3-Amino-1-(trifluoromethyl)cyclobutan-1-ol (CAS 1408278-15-8) is a fluorinated cyclobutane building block with the molecular formula C₅H₈F₃NO and a molecular weight of 155.12 g/mol [1]. The compound features a cyclobutane ring bearing a primary amine at the 3-position and both a hydroxyl and a trifluoromethyl group at the 1-position, providing a rigid, conformationally constrained scaffold. It is commercially available as the free base or as the hydrochloride salt and is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research programs [2].

Why 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Cannot Be Directly Substituted with Non-Fluorinated or Ring-Expanded Analogs


3-Amino-1-(trifluoromethyl)cyclobutan-1-ol belongs to a class of 1-trifluoromethyl-cyclobutyl (CF₃-Cb) bioisosteres that have been validated as metabolically improved replacements for tert-butyl and other hydrophobic moieties in drug discovery [1]. Unlike simple cycloalkylamines or acyclic trifluoromethyl alcohols, the combination of a highly electronegative -CF₃ group with a rigid, four-membered carbocyclic ring confers a unique steric and electronic profile. Direct replacement with non-fluorinated cyclobutanol analogs (e.g., 3-amino-cyclobutan-1-ol) leads to a significant loss in lipophilicity and metabolic stability, while substitution with larger rings (e.g., cyclopentanol derivatives) alters conformational preferences and target-binding geometry . The quantitative evidence below demonstrates why this specific substitution pattern is non-interchangeable and must be preserved for projects requiring precise modulation of physicochemical and pharmacokinetic parameters.

Quantitative Comparative Data for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol vs. Analogues


Reduced Metabolic Clearance Relative to tert-Butyl Isostere

In a head-to-head pharmacokinetic comparison, the 1-trifluoromethyl-cyclobutyl (CF₃-Cb) group, as represented by this compound, demonstrates a 62.5% reduction in metabolic clearance rate compared to the analogous tert-butyl isostere . This differentiation is critical for extending in vivo half-life and reducing first-pass metabolism.

Medicinal Chemistry ADME Drug Metabolism Pharmacokinetics

Increased Lipophilicity (logP) Compared to tert-Butyl Isostere

The compound exhibits a logP value of 1.8, which represents a 38% increase in lipophilicity compared to the corresponding tert-butyl analogue (logP = 1.3) . This moderate increase in hydrophobicity can enhance membrane permeability without incurring the excessive metabolic lability often associated with highly lipophilic tert-butyl groups.

Physicochemical Properties Lipophilicity Drug Design Medicinal Chemistry

Increased Molar Volume Reflecting Distinct Steric Bulk

X-ray crystallography-derived data shows that the 1-trifluoromethyl-cyclobutyl group has a molar volume of 112.4 ų, which is approximately 19% larger than the 94.7 ų of the analogous tert-butyl group . This increased steric bulk, while modest, can significantly influence target-binding pocket occupancy and selectivity when precise steric matching is required.

Steric Effects Molecular Modeling Structure-Activity Relationship Medicinal Chemistry

Superior Metabolic Stability of CF₃-Cyclobutyl Group Validated in Class-Level Studies

A comprehensive evaluation of the 1-trifluoromethyl-cyclobutyl (CF₃-Cb) group as a tert-butyl bioisostere demonstrated that CF₃-Cb-substituted compounds consistently preserve the original mode of bioactivity while enhancing resistance to metabolic clearance in multiple drug and agrochemical scaffolds [1]. Although this is a class-level inference rather than a direct assay of the specific amino-cyclobutanol, the CF₃-Cb core is the defining structural feature of 3-amino-1-(trifluoromethyl)cyclobutan-1-ol.

Metabolic Stability Bioisostere Drug Metabolism Pharmacokinetics

Application Scenarios Where 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Provides Demonstrable Advantage


Optimizing Pharmacokinetic Profiles in Lead Optimization

In drug discovery programs where a lead compound contains a metabolically labile tert-butyl group, 3-amino-1-(trifluoromethyl)cyclobutan-1-ol can be introduced as a building block to replace the tert-butyl moiety. The quantitative data showing a 62.5% reduction in metabolic clearance and a favorable logP of 1.8 provide a strong rationale for expecting improved in vivo half-life and oral bioavailability in the resulting analogs.

Enhancing Target-Binding Selectivity through Unique Steric Profile

When a medicinal chemistry campaign requires fine-tuning of hydrophobic interactions within a binding pocket, the 18.7% larger molar volume (112.4 ų vs. 94.7 ų for tert-butyl) of the CF₃-cyclobutyl group offers a distinct steric alternative. This compound serves as a convenient starting point for synthesizing analogs that can probe and exploit differences in pocket volume to improve selectivity.

Development of Metabolically Stable PROTACs or Protein Degraders

In the design of proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules, maintaining adequate metabolic stability is crucial for in vivo efficacy. The class-level evidence that the CF₃-cyclobutyl group enhances resistance to metabolic clearance [1] supports the use of 3-amino-1-(trifluoromethyl)cyclobutan-1-ol as a linker or E3 ligase ligand modification, potentially extending the half-life of the degrader molecule.

Agrochemical Lead Improvement for Enhanced Rainfastness and Soil Persistence

The replacement of tert-butyl groups with CF₃-cyclobutyl in herbicide scaffolds has been shown to improve rainfastness and soil persistence . 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol can be utilized as a key intermediate in the synthesis of next-generation agrochemicals where environmental stability and sustained activity are critical performance requirements.

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